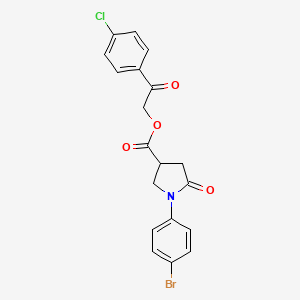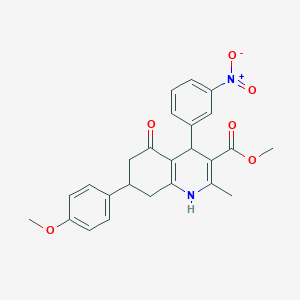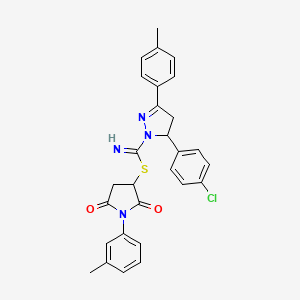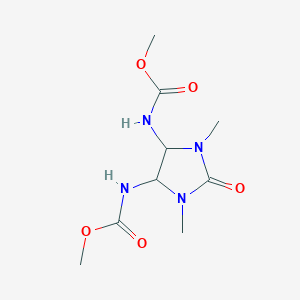
2-(4-chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as CBO-PB, and it is a member of the pyrrolidinecarboxylate family of compounds. In
Applications De Recherche Scientifique
CBO-PB has been studied for its potential applications in various scientific fields. One of the primary areas of interest is its use as a building block for the synthesis of other compounds. CBO-PB has been used as a precursor for the synthesis of pyrrolidinecarboxylate-based compounds with potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of CBO-PB is not fully understood. However, studies have shown that it has the potential to interact with various biological targets, including enzymes and receptors. This suggests that CBO-PB may have a wide range of potential applications in drug discovery and other scientific fields.
Biochemical and Physiological Effects:
Studies have shown that CBO-PB has the potential to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to interact with certain receptors, such as the dopamine D2 receptor. These effects suggest that CBO-PB may have potential applications in the treatment of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBO-PB in lab experiments is its relatively simple synthesis method. This makes it a cost-effective option for researchers who need to synthesize large quantities of the compound. However, one limitation of using CBO-PB is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research related to CBO-PB. One area of interest is the synthesis of derivatives of CBO-PB with improved properties, such as increased potency or reduced toxicity. Another area of interest is the exploration of its potential applications in drug discovery, particularly in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of CBO-PB and its potential interactions with biological targets.
Méthodes De Synthèse
The synthesis of CBO-PB involves the reaction between 2-(4-chlorophenyl)-2-oxoethyl chloride and 1-(4-bromophenyl)-5-oxo-2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CBO-PB.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4/c20-14-3-7-16(8-4-14)22-10-13(9-18(22)24)19(25)26-11-17(23)12-1-5-15(21)6-2-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFVRXHXORZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)

![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)
![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)

![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)

![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)

![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)